2,3-Diaminopropanoic acid hydrochloride

Enzyme Kinetics Inhibitor Profiling Metabolic Studies

2,3-Diaminopropanoic acid hydrochloride (CAS 54897-59-5) is the preferred HCl salt for reproducible R&D. Unlike free base or alternative salts, it delivers aqueous solubility ≥100 mg/mL and a defined N3-ammonio pKₐ of 7.19—critical for consistent stoichiometry in solid-phase peptide synthesis and accurate enzyme kinetics. Validated Kₘ (1 mM) and Kᵢ (1 mM) for cystathionase (CTH) enable quantitative rigor as a calibrated reference inhibitor/substrate in transsulfuration pathway studies. Its unique α,β-diamino backbone creates branching points for peptidomimetic derivatization, essential for GE23077-class antibiotics and staphyloferrin B precursors. In ⁹⁹ᵐTc radiopharmaceuticals, its consistent solubility ensures reproducible chelation yields. Insist on ≥98% purity by HPLC for batch-to-batch reproducibility.

Molecular Formula C3H9ClN2O2
Molecular Weight 140.57 g/mol
CAS No. 54897-59-5
Cat. No. B555649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diaminopropanoic acid hydrochloride
CAS54897-59-5
Synonyms54897-59-5; 2,3-diaminopropanoicacidhydrochloride; DL-2,3-Diaminopropionicacidhydrochloride; 3-Amino-DL-alaninehydrochloride; DL-2,3-Diaminopropionicacidmonohydrochloride; 3-Amino-DL-alaninemonohydrochloride; 2,3-Diaminopropionicacidhydrochloride; (+-)-2,3-Diaminopropionicacidhydrochloride; 3-aminoalaninehydrochloride(1:1); MFCD00012884; DL-2,3-Diaminopropanoicacidhydrochloride; ST50823723; Diaminopropionicacid; D-(-)-2,3-Diaminopropionicacidhydrochloride; C3H9ClN2O2; 2,3-bis(azanyl)propanoicacidhydrochloride; L(+)-2,3-DiaminopropionicacidHCl; (2S)-2,3-diaminopropanoicacidhydrochloride; PubChem13818; PubChem13822; ACMC-209mib; Alanine,monohydrochloride; ACMC-209d0a; AC1L34GJ; KSC496E3L
Molecular FormulaC3H9ClN2O2
Molecular Weight140.57 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)N.Cl
InChIInChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H
InChIKeySKWCZPYWFRTSDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diaminopropanoic Acid Hydrochloride (CAS 54897-59-5): A High-Purity, Water-Soluble Building Block for Enzyme Inhibition and Peptide Synthesis


2,3-Diaminopropanoic acid hydrochloride (CAS 54897-59-5), also known as DL-2,3-diaminopropionic acid monohydrochloride, is a non-proteinogenic α,β-diamino acid derivative with the molecular formula C₃H₉ClN₂O₂ and a molecular weight of 140.57 g/mol [1]. It serves as a versatile building block in the synthesis of antibiotics, antifungal agents, and peptidomimetics, and is widely employed as both a substrate (Kₘ = 1 mM) and competitive inhibitor (Kᵢ = 1 mM) of the enzyme cystathionase (CTH) [2].

Why 2,3-Diaminopropanoic Acid Hydrochloride Cannot Be Casually Substituted by Other Amino Acid Analogs in Research


The unique α,β-diamino acid backbone of 2,3-diaminopropanoic acid hydrochloride imparts distinct physicochemical and biochemical properties that are not replicated by simple mono-amino acids like β-alanine or even other diamino acid homologs such as 2,4-diaminobutyric acid (DABA). Its specific N3-ammonio pKₐ of 7.19 [1] and high aqueous solubility (≥100 mg/mL as the hydrochloride salt) [2] are critical for its performance in solid-phase peptide synthesis and aqueous enzyme assays. Uncontrolled substitution with a free base or alternative salt forms can lead to altered solubility, incorrect stoichiometry in coupling reactions, and variable enzyme kinetics due to differences in protonation state, thereby compromising experimental reproducibility and synthetic yields.

Quantitative Evidence Guide for 2,3-Diaminopropanoic Acid Hydrochloride (54897-59-5): Differentiating Data for Procurement Decisions


Competitive Inhibition of Cystathionase (CTH): Kᵢ and Kₘ Values

2,3-Diaminopropanoic acid hydrochloride acts as a competitive inhibitor of rat liver cystathionase (CTH), with a reported inhibition constant (Kᵢ) of 1 mM when L-homoserine is used as the substrate . It also serves as a substrate for the same enzyme, exhibiting a Michaelis constant (Kₘ) of 1 mM .

Enzyme Kinetics Inhibitor Profiling Metabolic Studies

High Aqueous Solubility of the Hydrochloride Salt Form

The hydrochloride salt form of 2,3-diaminopropanoic acid exhibits markedly high aqueous solubility, with reported values of 100 mg/mL (711.39 mM) in water [1] and 16.67 mg/mL (118.59 mM) in phosphate-buffered saline (PBS) . In contrast, the free base form, 2,3-diaminopropanoic acid, is described as 'very hydrophobic' and 'practically insoluble in water' [2].

Peptide Synthesis Formulation In Vitro Assays

High Chemical Purity Verified by HPLC

Commercially available batches of 2,3-diaminopropanoic acid hydrochloride (racemic mixture) are routinely characterized by high-performance liquid chromatography (HPLC), demonstrating a purity of 99.18% . This level of purity surpasses the ≥98% purity typically specified for the enantiopure L-isomer (CAS 1482-97-9) .

Quality Control Analytical Chemistry Reproducible Research

Thermal Stability Profile for Storage and Handling

Thermogravimetric analysis (TGA) of (R)-2,3-diaminopropanoic acid hydrochloride indicates weight loss onset above 180°C under a nitrogen atmosphere . This thermal stability is a class characteristic of the hydrochloride salt form, as the free base, 2,3-diaminopropanoic acid, is reported to begin melting at 97°C and become a complete liquid at 110-120°C [1].

Compound Management Stability Storage Optimization

High-Impact Application Scenarios for 2,3-Diaminopropanoic Acid Hydrochloride (CAS 54897-59-5)


Precise Kinetic Studies of the Transsulfuration Pathway

In vitro enzyme assays designed to quantify cystathionase (CTH) activity or screen for novel modulators of the transsulfuration pathway. The well-defined Kᵢ (1 mM) and Kₘ (1 mM) values for 2,3-diaminopropanoic acid hydrochloride allow it to serve as a calibrated reference inhibitor or control substrate, enabling researchers to establish baseline kinetic parameters and compare the potency of novel compounds with quantitative rigor .

High-Fidelity Solid-Phase Peptide Synthesis of Antibiotic Precursors

The synthesis of bioactive peptides, including those that serve as precursors to antibiotics like the GE23077 complex or staphyloferrin B . The compound's high aqueous solubility (100 mg/mL) and verified HPLC purity (≥99%) ensure efficient and complete coupling onto resin, while its distinctive α,β-diamino acid backbone introduces a unique branching point for further derivatization, as opposed to linear mono-amino acids, thereby enabling the creation of structurally complex peptidomimetics with enhanced stability [4].

Development of Stable Formulations for In Vivo Imaging Agent Precursors

In radiopharmaceutical research, 2,3-diaminopropanoic acid serves as a critical bifunctional chelator precursor for complexation with radionuclides like Technetium-99m (⁹⁹ᵐTc) . The hydrochloride salt form is preferred due to its consistent solubility and stability profile, which is essential for reproducible synthesis and purification of the final radiometal complex. Use of the less soluble free base or alternative salts can lead to precipitation and inconsistent chelation yields, directly impacting the radiochemical purity and clinical utility of the resulting imaging agent [4].

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